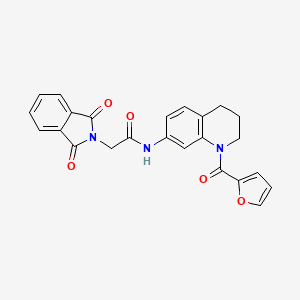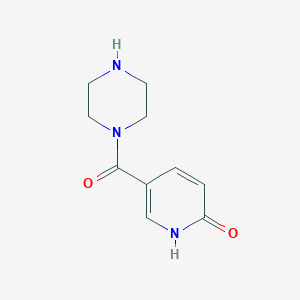
5-(哌嗪-1-羰基)吡啶-2(1H)-酮
描述
5-(piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PP2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several kinases, including Src family kinases, which are involved in a variety of cellular processes such as cell growth, differentiation, and survival. In
科学研究应用
癌症研究中的新型抑制剂
5-(哌嗪-1-羰基)吡啶-2(1H)-酮衍生物已被探索用于开发针对癌症的新型抑制剂。Mizojiri 等人 (2017) 合成了一系列这些化合物,将它们鉴定为 eIF4A3 的口服生物利用度抑制剂,在临床前模型中具有有希望的抗肿瘤功效,表明在癌症治疗中进一步发展的潜力(Mizojiri 等,2017)。
在化学合成中的应用
N-(2-吡啶基)哌嗪的反应性,包括具有 5-(哌嗪-1-羰基)吡啶-2(1H)-酮结构的那些,已在新颖的羰基化反应中得到研究。Ishii 等人 (1997) 探索了它们与一氧化碳和乙烯的反应,发现在特定的 C-H 键处具有区域选择性羰基化,这可能对合成有机化学具有重要意义(Ishii 等,1997)。
化学结构和性质
对与 5-(哌嗪-1-羰基)吡啶-2(1H)-酮相关的化合物的化学性质的研究包括 Fun 等人 (1999) 对哌咪酸盐酸盐的研究。这项工作详细描述了分子结构和分子内相互作用,提供了对这些化合物的化学行为的见解(Fun 等,1999)。
生物学应用
含有 5-(哌嗪-1-羰基)吡啶-2(1H)-酮部分的化合物已被合成并评估了其各种生物活性。例如,Xu 等人 (2021) 研究了该化合物的衍生物作为血清素再摄取抑制剂的潜力,展示了它们在神经药理学中的重要性(Xu 等,2021)。
属性
IUPAC Name |
5-(piperazine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMPUVDDALTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



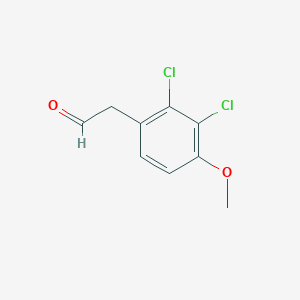

![N-(3-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B3307092.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)
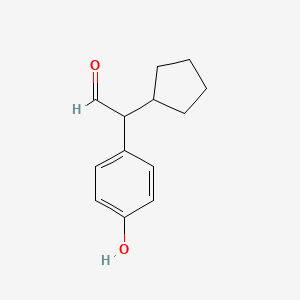
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B3307141.png)
![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3307149.png)
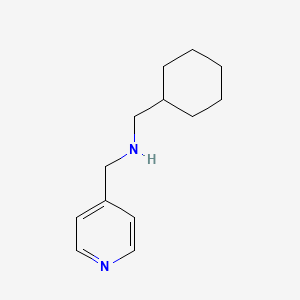
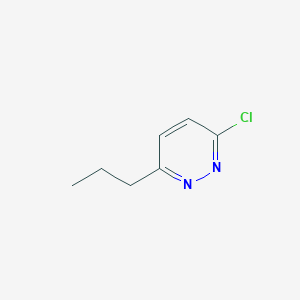
![8-(Benzylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3307177.png)


![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B3307189.png)
